molecular formula C9H7BrF2O2 B6334573 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane CAS No. 1307795-09-0

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane

Cat. No.: B6334573
CAS No.: 1307795-09-0
M. Wt: 265.05 g/mol
InChI Key: UZOKJHSLXHOSDW-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4,5-difluorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: p-Toluenesulfonic acid or sulfuric acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 6-12 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2-(4,5-difluorophenyl)-1,3-dioxolane.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Nucleophilic Substitution: Formation of substituted dioxolanes.

    Oxidation: Formation of dioxolane ketones or carboxylic acids.

    Reduction: Formation of 2-(4,5-difluorophenyl)-1,3-dioxolane.

Scientific Research Applications

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane involves its interaction with molecular targets through various pathways:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: The compound may inhibit or activate specific enzymes, bind to receptors, or interact with DNA/RNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-4,5-difluorophenyl)acetic acid
  • 2-(2-Bromo-4,5-difluorophenyl)methanol
  • 2-Bromo-4,5-difluoroanisole

Uniqueness

2-(2-Bromo-4,5-difluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

IUPAC Name

2-(2-bromo-4,5-difluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-6-4-8(12)7(11)3-5(6)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOKJHSLXHOSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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